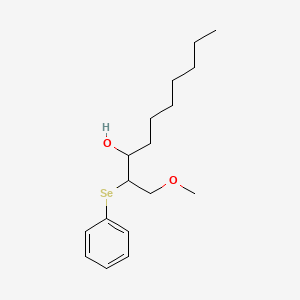
Ethyl 5-(2-oxopiperidin-1-YL)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(2-oxopiperidin-1-yl)pentanoate is a chemical compound that belongs to the class of esters. It is characterized by the presence of a piperidinone ring, which is a six-membered ring containing one nitrogen atom and a ketone group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(2-oxopiperidin-1-yl)pentanoate typically involves the reaction of ethyl 5-bromopentanoate with 2-piperidone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the piperidone moiety. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the substitution .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(2-oxopiperidin-1-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Hydrolysis can be carried out using aqueous acid or base.
Major Products Formed
Oxidation: Ethyl 5-(2-oxopiperidin-1-yl)pentanoic acid.
Reduction: Ethyl 5-(2-hydroxypiperidin-1-yl)pentanoate.
Substitution: 5-(2-oxopiperidin-1-yl)pentanoic acid and ethanol.
Aplicaciones Científicas De Investigación
Ethyl 5-(2-oxopiperidin-1-yl)pentanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the biological activity of piperidinone derivatives.
Mecanismo De Acción
The mechanism of action of ethyl 5-(2-oxopiperidin-1-yl)pentanoate involves its interaction with specific molecular targets. The piperidinone ring can interact with enzymes and receptors in the body, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 5-(2-hydroxypiperidin-1-yl)pentanoate
- Ethyl 5-(2-aminopiperidin-1-yl)pentanoate
- Ethyl 5-(2-methylpiperidin-1-yl)pentanoate
Uniqueness
Ethyl 5-(2-oxopiperidin-1-yl)pentanoate is unique due to the presence of the ketone group in the piperidinone ring. This functional group imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds. The ketone group can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
75866-46-5 |
|---|---|
Fórmula molecular |
C12H21NO3 |
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
ethyl 5-(2-oxopiperidin-1-yl)pentanoate |
InChI |
InChI=1S/C12H21NO3/c1-2-16-12(15)8-4-6-10-13-9-5-3-7-11(13)14/h2-10H2,1H3 |
Clave InChI |
NXATZDNCJXXYJN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCCN1CCCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


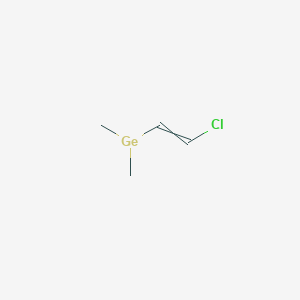
![Hexakis[(propan-2-yl)sulfanyl]benzene](/img/structure/B14438392.png)
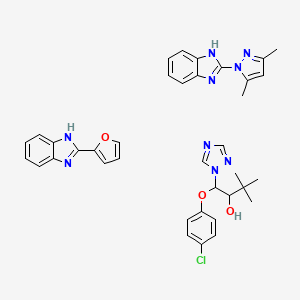
![2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]propanenitrile](/img/structure/B14438404.png)
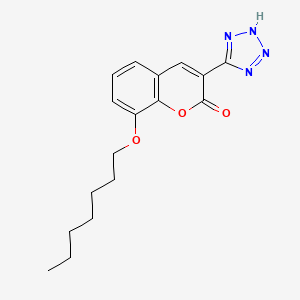
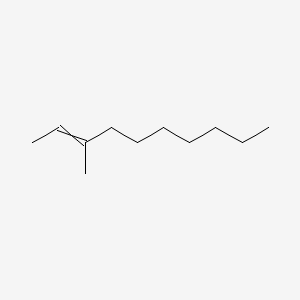
![2-{[(4-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14438431.png)
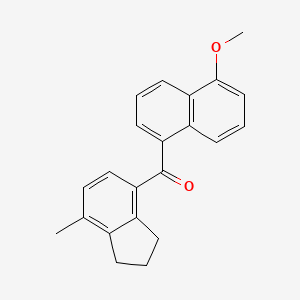
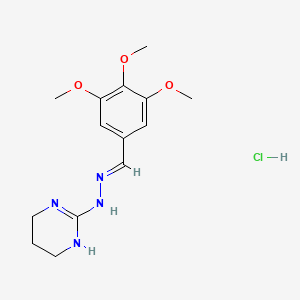
![3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14438453.png)
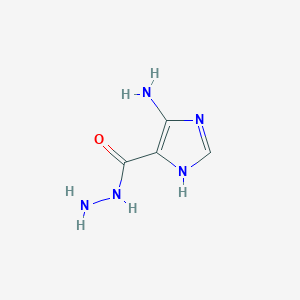
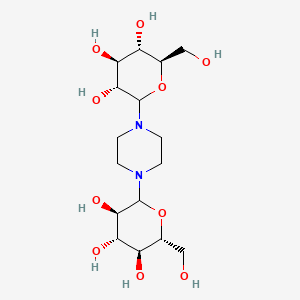
![2-[({2-Ethyl-3-[(oxiran-2-yl)methoxy]hexyl}oxy)methyl]oxirane](/img/structure/B14438469.png)
